molecular formula C23H20FN3O3S B2547672 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylpyridin-2-yl)acetamide CAS No. 898431-30-6

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B2547672
CAS No.: 898431-30-6
M. Wt: 437.49
InChI Key: VNJPCDAHIMNEQP-UHFFFAOYSA-N
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Description

This compound features a central indole scaffold substituted at the 3-position with a 2-fluorobenzylsulfonyl group and at the 1-position with an acetamide moiety linked to a 4-methylpyridin-2-yl group. The sulfonyl group enhances metabolic stability and binding affinity, while the 2-fluorobenzyl substituent may improve selectivity through steric and electronic effects.

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(4-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S/c1-16-10-11-25-22(12-16)26-23(28)14-27-13-21(18-7-3-5-9-20(18)27)31(29,30)15-17-6-2-4-8-19(17)24/h2-13H,14-15H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJPCDAHIMNEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylpyridin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the indole and pyridine intermediates. The key steps include:

    Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The indole intermediate is then treated with 2-fluorobenzylsulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Coupling with Pyridine: The final step involves coupling the sulfonylated indole with 4-methylpyridine-2-yl acetamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

Overview

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylpyridin-2-yl)acetamide is a complex organic compound notable for its unique structural features, which include an indole moiety, a sulfonyl group, and a pyridine ring. This compound has garnered significant interest in various scientific fields, particularly in medicinal chemistry, biology, and materials science. Its diverse applications stem from its potential therapeutic properties and its utility as a building block for synthesizing more complex molecules.

Synthesis and Chemical Properties

The synthesis of this compound typically involves several key steps:

  • Formation of the Indole Intermediate : This is achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Introduction of the Sulfonyl Group : The indole intermediate is treated with 2-fluorobenzylsulfonyl chloride in the presence of a base such as triethylamine.
  • Coupling with Pyridine : The final step involves coupling the sulfonylated indole with N-(4-methylpyridin-2-yl)acetamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) .

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties, particularly in the following areas:

  • Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. The sulfonyl group enhances binding affinity to these targets.
  • Anticancer Properties : Preliminary studies have suggested that this compound may inhibit cancer cell proliferation by modulating pathways related to cell growth and apoptosis .

Chemical Biology

Due to its unique structure, this compound serves as a biochemical probe in various biological assays:

  • Enzyme Inhibition Studies : The compound can be used to study the inhibition of enzymes that play crucial roles in metabolic processes. Its interaction with enzyme active sites can provide insights into enzyme mechanisms and lead to the development of new inhibitors .
  • Receptor Modulation : By interacting with specific receptors, this compound can modulate biological pathways related to cell signaling and growth, making it a candidate for further pharmacological studies .

Material Science

In addition to its biological applications, this compound can be utilized in the development of new materials:

  • Catalysts Development : The unique chemical properties of this compound allow it to serve as a catalyst in various organic reactions, enhancing reaction rates and selectivity .

Mechanism of Action

The mechanism of action of 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group is known to enhance binding affinity, while the indole and pyridine rings contribute to the overall stability and specificity of the interaction.

Comparison with Similar Compounds

Structural Analogues with Indole and Sulfonamide Moieties

Table 1: Key Structural and Functional Comparisons
Compound Name Key Substituents Biological Activity Synthesis Yield Reference
Target Compound 3-(2-fluorobenzylsulfonyl), N-(4-methylpyridin-2-yl) Under investigation Not reported -
(E)-N-[5-(4-Fluorostyryl)-2-(4-methoxyphenyl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl] Acetamide (4g) 4-Fluorostyryl, 4-methoxyphenyl, trifluoroacetyl pLDH assay (antiparasitic) 72%
3-(1H-Indol-2-yl)-N-(4-methylpyridin-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-...]propanamide 4-Nitrobenzenesulfonyl, 4-methylpyridin-2-yl Selective COX-II inhibition Not reported
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide Biphenyl-fluorophenyl, tryptamine linker Amide-based pharmaceutical Not reported
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (31) 4-Chlorobenzoyl, trifluoromethyl sulfonyl Not specified 43%

Structure-Activity Relationship (SAR) Insights

  • Indole Position : Substitution at the indole 3-position (target compound) vs. 2-position () alters binding pocket interactions. The 3-sulfonyl group may favor deeper penetration into enzymatic active sites .
  • Pyridinyl Role : The 4-methylpyridin-2-yl group, common in the target compound and analogues, is critical for hydrogen bonding and π-π stacking in kinase or COX-II inhibition .
  • Fluorine Effects: The 2-fluorobenzyl group in the target compound likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogues (e.g., ’s methoxy derivatives) .

Biological Activity

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylpyridin-2-yl)acetamide is a complex organic compound that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Indole Intermediate : The indole structure is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Introduction of the Sulfonyl Group : The indole intermediate is treated with 2-fluorobenzylsulfonyl chloride in the presence of a base like triethylamine.
  • Acylation : The final step involves acylating the indole derivative with N-(4-methylpyridin-2-yl)acetamide.

This multi-step process allows for the construction of the desired compound with specific functional groups that enhance its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression. The sulfonyl group enhances binding affinity to these targets.
  • Receptor Modulation : By interacting with certain receptors, this compound can modulate biological pathways related to cell growth and proliferation .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. In vitro studies demonstrate significant inhibition of cancer cell proliferation, particularly in models of breast and prostate cancer. These effects are often linked to the compound's ability to induce apoptosis and inhibit cell cycle progression .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies show that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases such as rheumatoid arthritis.

Neuroprotective Effects

Emerging research suggests that this compound may have applications in treating central nervous system (CNS) disorders. It has been shown to enhance neurotransmitter levels, which could be beneficial for conditions like Alzheimer's disease and depression. Further studies are needed to fully elucidate its neuroprotective mechanisms .

Case Study 1: Anticancer Efficacy

A study involving the administration of this compound to breast cancer cell lines demonstrated a dose-dependent reduction in cell viability. The IC50 value was found to be approximately 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics .

Case Study 2: Inflammatory Response Modulation

In a murine model of inflammation, treatment with this compound led to a significant decrease in paw edema and reduced levels of TNF-alpha and IL-6 cytokines. This suggests its potential as a therapeutic agent for managing inflammatory responses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylpyridin-2-yl)acetamide, and what reaction conditions ensure high purity?

  • Methodological Answer : The synthesis typically involves sulfonylation of the indole moiety followed by coupling with the acetamide-bearing pyridine group. A validated approach for analogous acetamide derivatives (e.g., 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide) uses nucleophilic substitution under anhydrous conditions with K₂CO₃ as a base in DMF at 80–90°C for 12–24 hours . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol yields >95% purity. Monitoring reaction progress with TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm regioselective sulfonylation and acetamide linkage. For example, the 2-fluorobenzyl sulfonyl group shows distinct aromatic proton splitting (δ 7.2–7.8 ppm) and a singlet for the methyl group on the pyridine ring (δ 2.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 438.12). Fragmentation patterns distinguish the sulfonyl and acetamide moieties .
  • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) resolves stereoelectronic effects, such as planarity of the indole-sulfonyl system, which influences binding interactions .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions for in vitro assays?

  • Methodological Answer :

  • Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO followed by HPLC-UV quantification (λ = 254 nm). For hydrophobic analogs, co-solvents like PEG-400 (<1% v/v) maintain solubility without cytotoxicity .
  • Stability : Incubate in simulated gastric fluid (pH 2.0) and plasma (37°C). Monitor degradation via LC-MS over 24 hours. Stable compounds show <10% degradation; instability suggests need for prodrug design .

Advanced Research Questions

Q. How can discrepancies between in vitro activity and in vivo efficacy data be systematically addressed?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability (oral and IV routes) in rodent models. Use LC-MS/MS to quantify plasma/tissue concentrations. Low bioavailability may explain in vivo inefficacy despite potent in vitro activity .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. For example, sulfoxide metabolites may exhibit altered target binding .
  • Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in target organs. Poor blood-brain barrier penetration is a common issue for CNS targets .

Q. What computational strategies predict the compound’s binding affinity and selectivity for kinase targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of homologous kinases (e.g., PDB: 3POZ). The 2-fluorobenzyl sulfonyl group may occupy hydrophobic pockets, while the acetamide forms hydrogen bonds with catalytic lysine residues .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-protein interactions .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for fluorobenzyl substituent modifications to optimize selectivity over off-target kinases (e.g., JAK2 vs. JAK3) .

Q. What strategies improve regioselectivity during sulfonylation of the indole scaffold?

  • Methodological Answer :

  • Directing Groups : Introduce a transient protecting group (e.g., Boc) at the indole N1 position to favor sulfonylation at C3. Deprotection with TFA/CH₂Cl₂ restores the native structure .
  • Catalytic Systems : Use Cu(I)-ligand complexes to mediate C–H activation. For example, CuBr/1,10-phenanthroline in DCE at 60°C achieves >90% regioselectivity for C3-sulfonylation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize sulfonyl chloride intermediates, reducing dimerization side products .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data regarding the compound’s mechanism of action across different cell lines?

  • Methodological Answer :

  • Cell Line Authentication : Verify STR profiles to rule out cross-contamination. For example, HeLa vs. HEK293 cells may express varying levels of target proteins .
  • Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding in problematic cell lines. A ΔTₘ shift >2°C validates target interaction .
  • Pathway Analysis : Perform RNA-seq on responsive vs. non-responsive lines. Overexpression of efflux transporters (e.g., P-gp) may explain resistance .

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